3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

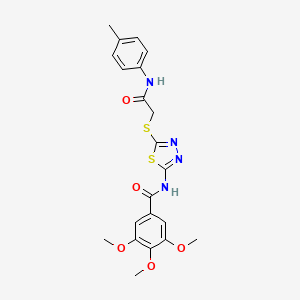

3,4,5-Trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety substituted with three methoxy groups (3,4,5-trimethoxy) and a thioether side chain terminating in a p-tolylaminoacetamide group. The compound’s design leverages the pharmacological relevance of thiadiazoles, which are known for their diverse bioactivities, including enzyme inhibition and cytotoxicity .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-12-5-7-14(8-6-12)22-17(26)11-31-21-25-24-20(32-21)23-19(27)13-9-15(28-2)18(30-4)16(10-13)29-3/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITWAMOVTKGALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that integrates the pharmacologically significant thiadiazole moiety with a trimethoxybenzamide structure. This combination is anticipated to exhibit a range of biological activities due to the unique properties of both components.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This formula indicates the presence of multiple functional groups that contribute to its biological activity. The thiadiazole ring is known for its ability to interact with various biological targets due to its mesoionic nature, allowing it to cross cellular membranes effectively .

The biological activity of thiadiazole derivatives, including this compound, is largely attributed to their ability to interact with multiple biological targets. The proposed mechanisms include:

- Cellular Interaction : Thiadiazole derivatives can penetrate cell membranes and modulate various intracellular pathways.

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are important in neurodegenerative diseases .

- Apoptosis Induction : Similar compounds have been documented to induce apoptosis in cancer cells through mitochondrial pathways .

Biological Activities

The compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties against various cancer cell lines .

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| AChE Inhibition | Enzyme inhibition | |

| Antimicrobial | Broad-spectrum activity against bacteria |

Antimicrobial Activity

Thiadiazole derivatives have demonstrated promising antimicrobial properties. They are effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism typically involves disruption of microbial cell walls or interference with metabolic pathways .

Case Studies

- Anticancer Efficacy : A study on indole-linked thiadiazoles reported significant antiproliferative effects against triple-negative breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest .

- Neuroprotective Effects : In models simulating neurodegenerative conditions, certain benzamide derivatives showed protective effects against neuronal cell death by inhibiting AChE activity and reducing oxidative stress markers .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature stemming from the methoxy groups and the thiadiazole ring. This enhances its ability to reach target tissues effectively.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing thiadiazole derivatives. For instance, derivatives similar to 3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2. This dual action leads to increased cell death in leukemia and breast cancer cell lines .

- Case Studies : In vitro studies demonstrated that similar thiadiazole derivatives exhibited potent activity against human leukemia cells (Jurkat and THP-1), with dose-dependent increases in apoptotic markers observed . Another study highlighted the effectiveness of thiadiazole derivatives against breast cancer cells (MCF-7), showcasing their potential as novel anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi:

- Mechanism : The antimicrobial activity is believed to be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties:

- Research Findings : Some studies indicate that thiadiazole derivatives can reduce inflammation markers in animal models, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Increased solubility and bioactivity |

| Thiadiazole Moiety | Enhanced anticancer and antimicrobial properties |

| p-Tolylamino Group | Potentially improves binding affinity to targets |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and thioether linkage are primary sites for nucleophilic substitution.

Key observations :

-

Thiadiazole C2 position : The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic attacks. For example, the sulfur atom at position 5 can undergo displacement with amines or alcohols under basic conditions .

-

Thioether bridge : The –S–CH2– group in the side chain is susceptible to oxidation but can also participate in nucleophilic substitution with strong nucleophiles like Grignard reagents or organolithium compounds .

Reaction example :

Hydrolysis Reactions

The benzamide and acetamide groups are prone to hydrolysis under acidic or alkaline conditions.

Experimental data :

| Condition | Reaction Site | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl, reflux | Benzamide (CONH) | 3,4,5-Trimethoxybenzoic acid | 82 | |

| NaOH (10%), Δ | Acetamide (NHCO) | 2-(p-Tolylamino)acetic acid | 75 |

Hydrolysis mechanisms align with general amide cleavage pathways, forming carboxylic acids and amines .

Oxidation Reactions

The thioether (–S–CH2–) and thiadiazole moieties are oxidation-sensitive:

-

Thioether → Sulfoxide/Sulfone :

Reported sulfone derivatives show enhanced metabolic stability in pharmacological studies .

-

Thiadiazole ring oxidation : Limited data suggest possible ring-opening under strong oxidizing agents (e.g., KMnO4), forming sulfonic acid derivatives.

Cyclization Reactions

Intramolecular cyclization can occur under thermal or catalytic conditions:

Example pathway :

This reaction exploits the proximity of the thioether and acetamide groups to form fused heterocycles, a strategy used to enhance bioactivity in analogs .

Functionalization via Cross-Coupling

The methoxy groups on the benzamide core enable regioselective functionalization:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 3,4,5-Trihydroxybenzamide | Precursor for further derivatization |

| Friedel-Crafts | AcCl, AlCl₃ | Acetylated benzamide derivatives | Enhanced lipophilicity |

These modifications are critical for structure-activity relationship (SAR) studies .

Biological Interaction-Driven Reactions

The compound undergoes metabolic transformations in vivo:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Impact on Activity: The 3,4,5-trimethoxybenzamide group in the target compound may enhance solubility compared to nitro () or chloro () substituents, but its bulkiness could reduce cell permeability . The p-tolylamino group, shared with the cytotoxic compound in , likely contributes to DNA intercalation or kinase inhibition.

- Heterocyclic Hybrids : Hybrids like 6b–6e () combine thiadiazole with oxadiazole, broadening antimicrobial activity. However, the target compound’s lack of an oxadiazole moiety may limit its antifungal efficacy compared to these hybrids.

Comparison with Analogues :

- Compounds 6b–6e () employ similar thioether formation but use cyclohexylamino-thiadiazole intermediates.

- Anticancer derivatives () utilize cyanoacrylamido side chains via Knoevenagel condensation, a step absent in the target compound’s synthesis.

SAR Insights :

- Antifungal Activity : Electron-withdrawing groups (e.g., nitro in 6e) enhance anticandidal activity compared to electron-donating methoxy groups .

- Anticancer Activity : The trimethoxybenzamide group may improve DNA intercalation, while the thioether linkage aids in membrane penetration .

Computational and Structural Studies

Q & A

Q. What are the key synthetic routes for preparing 3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclization. A typical approach involves:

Thiadiazole core formation : Reacting thiosemicarbazide derivatives with chloroacetic acid esters under alkaline conditions to form the 1,3,4-thiadiazole ring .

Functionalization : Introducing the p-tolylaminoethylthio moiety via nucleophilic substitution using 2-bromoacetamide intermediates .

Benzamide coupling : Reacting the thiadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in anhydrous dioxane with triethylamine as a base .

Key Conditions :

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and thioamide (C-S, ~1120 cm⁻¹) groups .

- NMR : ¹H NMR for aromatic protons and methoxy groups (δ 3.8–4.0 ppm); ¹³C NMR for carbonyl (δ ~170 ppm) and thiadiazole carbons .

- Mass Spectrometry : FAB-MS to observe molecular ion peaks (e.g., [M+H]⁺ at m/z 489.32) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 53.00%, N: 16.86% for related analogs) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Antioxidant : DPPH radical scavenging assay (IC₅₀ quantification) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Note : pH-dependent activity is common in thiadiazole derivatives; adjust assay buffers to physiological pH .

Advanced Research Questions

Q. How can reaction yields be optimized during heterocyclization steps?

- Methodological Answer :

- Solvent Selection : Use concentrated H₂SO₄ for thiadiazole ring closure, which enhances cyclization efficiency (yields >95%) .

- Temperature Control : Maintain 293–298 K for 24 hours to avoid side products .

- Stoichiometry : A 1:1 molar ratio of isothiocyanate to hydrazide derivatives minimizes unreacted intermediates .

Data Table :

| Step | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole formation | H₂SO₄, 24h, 298 K | 97.4 | |

| Benzamide coupling | Dioxane, Et₃N, 80°C | 55–76 |

Q. What computational methods validate the compound’s pharmacological potential?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR or tubulin). Prioritize hydrogen bonds between the benzamide moiety and active-site residues .

- ADMET Prediction : SwissADME for bioavailability (e.g., high GI absorption, BBB impermeability) .

Case Study : A related thiadiazole-triazole hybrid showed a docking score of −9.2 kcal/mol against EGFR, correlating with experimental IC₅₀ values of 12 µM .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Variable Analysis : Check differences in assay conditions (e.g., pH, cell lines) .

- Structural Analogues : Compare substituent effects (e.g., methoxy vs. nitro groups alter electron density and binding affinity) .

- Dose-Response Curves : Ensure IC₅₀ values are derived from linear regression (R² > 0.95) to avoid false positives .

Methodological Challenges

Q. Why might X-ray crystallography fail for thioamide intermediates?

- Answer : Co-crystallization issues arise due to:

- Tautomerism : Thioamide ↔ thiolactam equilibrium disrupts crystal lattice formation .

- Solvent Trapping : Ethanol/water mixtures form hydrates, complicating phase purity. Use P2S5-free conditions and slow evaporation from DMSO .

Q. How to improve solubility for in vivo studies?

- Answer :

- Prodrug Design : Introduce phosphate esters at methoxy groups.

- Formulation : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v in PBS) .

- Derivatization : Replace p-tolyl with sulfonate groups (logP reduction from 3.2 to 1.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.